molecular formula C35H35Cl2N7O4S2 B609521 Neladenoson dalanate hydrochloride CAS No. 1239235-25-6

Neladenoson dalanate hydrochloride

カタログ番号 B609521
CAS番号: 1239235-25-6
分子量: 752.73
InChIキー: CZZKREIGVLUWPU-VROPFNGYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neladenoson dalanate HCl is a potent, selective, orally acitve partial adenosine A1 receptor (A1AR) agonist (EC50=0.1 nM) for the treatment of chronic heart failure.

科学的研究の応用

Cardiovascular Therapies

Neladenoson dalanate hydrochloride has been identified as a promising candidate for cardiovascular therapies. The compound is a prodrug of a partial adenosine A1 receptor agonist, which exhibits potential for the chronic treatment of heart diseases. Adenosine, known for its role in protecting and regenerating injured ischemic tissues, has implications in myocardial pathologies related to ischemia and reperfusion injury. This compound offers cardioprotection without sedative effects or cardiac atrioventricular blocks, overcoming limitations of full A1 receptor agonists (Meibom et al., 2017).

Heart Failure Treatment

This compound's efficacy in patients with heart failure with reduced ejection fraction (HFrEF) has been investigated. Its effects on cardiac structure and function, along with clinical outcomes and safety, have been subjects of clinical trials. These studies aim to understand the dose-response effect of neladenoson dalanate on heart failure (Voors et al., 2019).

Safety and Tolerability

The safety and tolerability of neladenoson dalanate in heart failure patients have been assessed through pilot studies. It was found to be safe in small pilot studies, with no atrioventricular conduction disorders or neurological side effects observed. These findings are crucial for advancing its use in heart failure treatment (Voors et al., 2017).

Impact on Exercise Capacity

Neladenoson dalanate's effect on exercise capacity among patients with heart failure with preserved ejection fraction (HFpEF) has been studied. This was a key area of investigation to determine if neladenoson improves exercise capacity, physical activity, cardiac biomarkers, and quality of life in HFpEF patients (Shah et al., 2019).

Pharmacological Insights

Research into the pharmacological aspects of neladenoson dalanate focuses on its efficacy and side-effect profile, comparing it with other adenosine receptor agonists. This includes investigating its biased agonism as a mechanism for A1 receptor-mediated cardioprotection that is hemodynamically safe (Rueda et al., 2021).

特性

CAS番号

1239235-25-6

分子式

C35H35Cl2N7O4S2

分子量

752.73

IUPAC名

2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride

InChI

InChI=1S/C35H34ClN7O4S2.ClH/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24;/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44);1H/t21-,22-;/m0./s1

InChIキー

CZZKREIGVLUWPU-VROPFNGYSA-N

SMILES

CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Neladenoson dalanate hydrochloride; 

製品の起源

United States

Synthesis routes and methods

Procedure details

1.5 g (1.84 mmol) of 2-{4-(2-({(2-(4-chlorophenyl)-1,3-thiazol-4-yl)methyl}sulfanyl)-3,5-dicyano-6-(pyrrolidin-1-yl)pyridin-4-yl)phenoxy}ethyl N-(tert-butoxycarbonyl)-L-alanyl-L-alaninate (Example 7A) were initially charged in 24 ml of dichloromethane. 18.37 ml of a 1N solution of hydrogen chloride in diethyl ether were added, and the reaction solution was then stirred at RT overnight. The solid formed was filtered off and washed with diethyl ether. This gave 1.44 g (97% of theory, purity about 94%) of the target compound.
Name
2-{4-(2-({(2-(4-chlorophenyl)-1,3-thiazol-4-yl)methyl}sulfanyl)-3,5-dicyano-6-(pyrrolidin-1-yl)pyridin-4-yl)phenoxy}ethyl N-(tert-butoxycarbonyl)-L-alanyl-L-alaninate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neladenoson dalanate hydrochloride
Reactant of Route 2
Neladenoson dalanate hydrochloride
Reactant of Route 3
Reactant of Route 3
Neladenoson dalanate hydrochloride
Reactant of Route 4
Neladenoson dalanate hydrochloride
Reactant of Route 5
Neladenoson dalanate hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。